molecular formula C25H32N2O3 B14540433 Benzamide, 4-(acetyloxy)-N-[(1-butyl-4-phenyl-4-piperidinyl)methyl]- CAS No. 61942-43-6

Benzamide, 4-(acetyloxy)-N-[(1-butyl-4-phenyl-4-piperidinyl)methyl]-

Cat. No.: B14540433
CAS No.: 61942-43-6
M. Wt: 408.5 g/mol
InChI Key: YHFPHUGEOADUQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, 4-(acetyloxy)-N-[(1-butyl-4-phenyl-4-piperidinyl)methyl]- is a complex organic compound with a unique structure that combines a benzamide core with an acetyloxy group and a piperidinylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 4-(acetyloxy)-N-[(1-butyl-4-phenyl-4-piperidinyl)methyl]- typically involves multiple steps, starting with the preparation of the benzamide core. The acetyloxy group is introduced through acetylation reactions, while the piperidinylmethyl substituent is added via nucleophilic substitution reactions. Common reagents used in these reactions include acetic anhydride for acetylation and various alkyl halides for nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 4-(acetyloxy)-N-[(1-butyl-4-phenyl-4-piperidinyl)methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

Benzamide, 4-(acetyloxy)-N-[(1-butyl-4-phenyl-4-piperidinyl)methyl]- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzamide, 4-(acetyloxy)-N-[(1-butyl-4-phenyl-4-piperidinyl)methyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzamide derivatives: Compounds with similar benzamide cores but different substituents.

    Piperidine derivatives: Compounds containing the piperidine ring structure with various functional groups.

Uniqueness

Benzamide, 4-(acetyloxy)-N-[(1-butyl-4-phenyl-4-piperidinyl)methyl]- is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

61942-43-6

Molecular Formula

C25H32N2O3

Molecular Weight

408.5 g/mol

IUPAC Name

[4-[(1-butyl-4-phenylpiperidin-4-yl)methylcarbamoyl]phenyl] acetate

InChI

InChI=1S/C25H32N2O3/c1-3-4-16-27-17-14-25(15-18-27,22-8-6-5-7-9-22)19-26-24(29)21-10-12-23(13-11-21)30-20(2)28/h5-13H,3-4,14-19H2,1-2H3,(H,26,29)

InChI Key

YHFPHUGEOADUQO-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCC(CC1)(CNC(=O)C2=CC=C(C=C2)OC(=O)C)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.